Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate is a chemical compound with a pyridine ring structure substituted with ethyl, hydroxyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate typically involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Substitution reactions can introduce new substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation reactions . Reduction reactions may involve hydrogen gas and palladium catalysts, while substitution reactions can use various halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different carboxylate derivatives, while reduction reactions can produce hydroxylated or alkylated pyridine compounds.
Scientific Research Applications
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A similar compound with different substituents on the pyridine ring.
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another derivative with distinct chemical properties.
Uniqueness
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its hydroxyl and carboxylate groups make it particularly versatile for various chemical reactions and applications.
Properties
CAS No. |
62473-30-7 |
---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-4-7-9(13)8(11(15)17-3)6(5-12-7)10(14)16-2/h5,13H,4H2,1-3H3 |
InChI Key |
JHNHAHDCTYIPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.